1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

Catalog No.
S651747
CAS No.
734528-48-4
M.F
C4H5F2NO2
M. Wt
137.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

CAS Number

734528-48-4

Product Name

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

IUPAC Name

1-amino-2,2-difluorocyclopropane-1-carboxylic acid

Molecular Formula

C4H5F2NO2

Molecular Weight

137.08 g/mol

InChI

InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)

InChI Key

GUHVJYNNYXSCSR-UHFFFAOYSA-N

SMILES

C1C(C1(F)F)(C(=O)O)N

Synonyms

1-amino-2,2-difluorocyclopropane-1-carboxylic acid, DFACC cpd

Canonical SMILES

C1C(C1(F)F)(C(=O)O)N

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, also known as DFAC, is a cyclopropane derivative characterized by the presence of an amino group and two fluorine atoms attached to a cyclopropane ring. Its molecular formula is C4H6ClF2NO2, and it has a molecular weight of 173.54 g/mol. The compound is notable for its structural features that contribute to its reactivity and potential biological applications. DFAC is primarily utilized in research settings and is not intended for therapeutic use.

DFACC acts as an inhibitor of the enzyme ACC deaminase, which plays a crucial role in ethylene biosynthesis in plants [, ]. Ethylene is a plant hormone involved in various physiological processes, including fruit ripening and senescence (aging). By inhibiting ACC deaminase, DFACC can potentially regulate ethylene production and influence plant growth and development.

DFACC is a molecule of interest in the field of plant physiology, particularly related to the study of ethylene biosynthesis. Ethylene is a gaseous plant hormone that regulates various aspects of plant growth, development, and stress response .

Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase (ACC Deaminase)

The primary application of DFACC lies in its ability to inhibit the enzyme ACC deaminase. ACC is a precursor molecule to ethylene. ACC deaminase plays a crucial role in regulating ethylene production by converting ACC to ammonia and alpha-ketobutyrate .

DFACC's structure is similar to ACC, but with the addition of two fluorine atoms on the cyclopropane ring. This modification enhances the molecule's reactivity compared to ACC [PMID: 26102233]. Due to this similarity, DFACC acts as a competitive inhibitor of ACC deaminase, binding to the enzyme's active site and preventing ACC from binding. Consequently, DFACC application can lead to increased ACC levels and potentially influence ethylene production in plant tissues [PMID: 26102233].

Studying Ethylene Biosynthesis

Researchers utilize DFACC as a tool to investigate the regulation of ethylene biosynthesis and its impact on various physiological processes in plants. By inhibiting ACC deaminase and elevating ACC levels, scientists can study the downstream effects of increased ethylene production on processes like fruit ripening, seed germination, and response to environmental stress .

, particularly under physiological conditions. It is known to decompose via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid with a rate constant of 0.18 ± 0.01 min1^{-1} when incubated with ACC deaminase, indicating its role as a slow-dissociating inhibitor of this enzyme . The presence of the amino group enhances its reactivity, making it an interesting subject for further chemical exploration.

DFAC exhibits several biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the activity of various enzymes, such as metalloproteases and serine proteases. Its unique structure allows it to interact with biological systems in ways that can potentially lead to new therapeutic avenues.

The synthesis of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid has been achieved through various methods:

  • Lipase-Catalyzed Asymmetric Acetylation: This method involves the use of lipases to catalyze the acetylation of pro-chiral diols, leading to the formation of DFAC .
  • Asymmetric Synthesis: Efficient asymmetric syntheses have been reported for both enantiomers of DFAC, showcasing its versatility in synthetic organic chemistry .

DFAC has potential applications in multiple fields:

  • Drug Development: Its biological properties make it a candidate for developing new pharmaceuticals.
  • Biomaterials: The compound can be utilized in creating novel biomaterials due to its unique structural characteristics.
  • Nanotechnology: DFAC's reactivity can be harnessed in nanotechnology applications, particularly in the synthesis of nanostructures.

Studies have shown that DFAC interacts specifically with ACC deaminase, acting as a slow-dissociating inhibitor. This interaction suggests potential therapeutic applications in manipulating plant hormone levels or targeting similar pathways in other organisms . The pH-dependence of its stability also indicates that environmental conditions can significantly affect its biological activity.

Several compounds share structural similarities with 1-amino-2,2-difluorocyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Aminocyclopropane-1-carboxylic acidC4H7NO2Lacks fluorine substituents; serves as a natural precursor in plants.
(1S)-2,2-Difluorocyclopropane-1-carboxylic acidC4H4F2O2Similar structure but without the amino group; used in studies involving fluorinated compounds.
2-Amino-3-fluorobutanoic acidC4H8FNO2Contains a longer carbon chain; studied for different biological activities.

DFAC's unique combination of an amino group and difluorocyclopropane structure distinguishes it from these compounds, making it particularly interesting for research into enzyme inhibition and potential therapeutic applications.

XLogP3

-2.7

Dates

Last modified: 04-14-2024

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